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Efficacy of Crenolanib: A Comparative Meta-
Analysis
Initial searches for "Crenulatin" did not yield any published studies. It is highly likely that this is

a misspelling of "Crenolanib," a potent tyrosine kinase inhibitor. This guide focuses on the

available efficacy data for Crenolanib.

Crenolanib is an orally available benzimidazole that acts as a selective inhibitor of class III

receptor tyrosine kinases, specifically targeting FMS-like tyrosine kinase 3 (FLT3), platelet-

derived growth factor receptor alpha (PDGFRα), and platelet-derived growth factor receptor

beta (PDGFRβ)[1][2][3]. It is a type I inhibitor, meaning it binds to the active conformation of the

kinase domain, which allows it to be effective against both wild-type and mutated forms of

these kinases[2]. Its primary clinical application is in the treatment of acute myeloid leukemia

(AML) with FLT3 mutations[4][5].

Comparative Efficacy of Crenolanib in Acute
Myeloid Leukemia (AML)
Crenolanib has been investigated in several clinical trials, primarily in patients with FLT3-

mutated AML. The data suggests significant clinical activity, particularly when used in

combination with chemotherapy.
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A phase II study of crenolanib combined with intensive chemotherapy in newly diagnosed

FLT3-mutated AML patients (ages 18 and older) showed an overall response rate of 86%, with

77% achieving complete remission (CR) and 9% achieving complete remission with incomplete

count recovery (CRi)[5]. In patients aged 60 years and younger, the response rate was 90%[5].

With a 45-month follow-up, the median overall survival had not been reached, and the

estimated 3-year survival for younger patients was 71.4%[5].

In a phase II study of relapsed/refractory AML patients with activating FLT3 mutations,

crenolanib monotherapy demonstrated an overall response rate (ORR) of 47%[6]. This

included a 12% rate of complete response with incomplete count recovery (CRi) and a 32%

rate of hematological improvement[6].

Currently, a randomized phase III clinical trial is underway to compare the efficacy of crenolanib

with midostaurin, another FLT3 inhibitor, in newly diagnosed AML patients with FLT3 mutations

when administered after induction and consolidation chemotherapy[7][8][9].
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[5]
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Ongoing Ongoing Ongoing [7][8][9]

In-Vitro Efficacy and Inhibitory Concentrations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38324741/
https://pubmed.ncbi.nlm.nih.gov/38324741/
https://pubmed.ncbi.nlm.nih.gov/38324741/
https://ashpublications.org/blood/article/124/21/389/115450/Results-of-a-Phase-II-Study-of-Crenolanib-in
https://ashpublications.org/blood/article/124/21/389/115450/Results-of-a-Phase-II-Study-of-Crenolanib-in
https://clinicaltrials.gov/study/NCT03258931
https://www.precisionmedicineonline.com/precision-oncology/arog-pharma-moving-flt3-inhibitor-crenolanib-head-head-aml-trial-against-first
https://jcto.weill.cornell.edu/open_clinical_trials/aro-021-phase-iii-randomized-study-of-crenolanib-versus-midostaurin-administered-following-induction-chemotherapy-and-consolidation-therapy-in-newly-diagnosed-subjects-with-flt3-mutated-acute-myeloid-leukemia
https://pubmed.ncbi.nlm.nih.gov/38324741/
https://ashpublications.org/blood/article/124/21/389/115450/Results-of-a-Phase-II-Study-of-Crenolanib-in
https://clinicaltrials.gov/study/NCT03258931
https://www.precisionmedicineonline.com/precision-oncology/arog-pharma-moving-flt3-inhibitor-crenolanib-head-head-aml-trial-against-first
https://jcto.weill.cornell.edu/open_clinical_trials/aro-021-phase-iii-randomized-study-of-crenolanib-versus-midostaurin-administered-following-induction-chemotherapy-and-consolidation-therapy-in-newly-diagnosed-subjects-with-flt3-mutated-acute-myeloid-leukemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crenolanib has demonstrated potent inhibitory activity against various FLT3 and PDGFR

mutations in cellular assays.

Target Cell Line IC50 Source

FLT3-ITD Molm14 7 nM [1]

FLT3-ITD MV4-11 8 nM [1]

PDGFRβ
Porcine Aortic

Epithelial Cells
0.8 ng/mL [1]

Recombinant

PDGFRβ

N/A (substrate

phosphorylation)
0.4 ng/mL [1]

Experimental Protocols
Detailed experimental protocols are often proprietary to the sponsoring pharmaceutical

companies. However, based on published studies, the general methodologies can be outlined.

Clinical Trial Protocol for Newly Diagnosed FLT3-Mutant AML (NCT02283177)

Patient Population: Adults (18 years and older) with newly diagnosed FLT3-mutant AML[5].

Induction Chemotherapy: A standard "7+3" regimen consisting of a continuous infusion of

cytarabine (100 mg/m²) for 7 days and an anthracycline (daunorubicin or idarubicin) for 3

days[5].

Crenolanib Administration: Crenolanib (100 mg) is administered orally three times a day,

starting on day 9 of the induction cycle and continuing until 72 hours before the next cycle[5].

Consolidation Therapy: Patients in remission receive high-dose cytarabine with or without

allogeneic stem cell transplant[5].

Maintenance Therapy: Crenolanib is continued for 12 months following consolidation or

transplant[5].

In-Vivo Xenograft Model for AML
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Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with human AML

cells harboring FLT3 mutations (e.g., MV4-11 or MOLM-13 cells) via tail vein injection[10].

Tumor Burden Monitoring: Leukemia engraftment is monitored, often through

bioluminescence imaging[10].

Drug Formulation and Administration: Crenolanib is formulated in a suitable vehicle (e.g.,

10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300) and administered to the

mice, for example, via intraperitoneal injection at a specified dose (e.g., 15 mg/kg)[10].

Efficacy Assessment: The primary endpoint is often overall survival. Tumor burden in various

organs can also be assessed at the end of the study[11].

Signaling Pathways and Mechanism of Action
Crenolanib exerts its anti-leukemic effects by inhibiting the downstream signaling pathways

activated by FLT3 and PDGFR. These include the RAS/MAPK, PI3K/AKT/mTOR, and STAT5

pathways, which are crucial for cell proliferation, survival, and differentiation[2].

Crenolanib Inhibition of FLT3 Signaling
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Caption: Crenolanib inhibits the FLT3 receptor, blocking downstream signaling pathways.
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General Experimental Workflow for In-Vivo Efficacy
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Caption: A typical workflow for assessing the in-vivo efficacy of Crenolanib.

Crenolanib's Effect on Downstream Pathways in Colorectal Cancer

In RAS/BRAF-mutated colorectal cancer cells, crenolanib has been shown to suppress both

the ERK and AKT/mTOR pathways, leading to reduced cell growth and suppression of stem

cell markers[12][13][14].
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Caption: Crenolanib suppresses ERK and AKT/mTOR pathways in colorectal cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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